molecular formula C3H4F3NO2 B1277365 2,2,2-Trifluoroethyl carbamate CAS No. 461-37-0

2,2,2-Trifluoroethyl carbamate

Cat. No.: B1277365
CAS No.: 461-37-0
M. Wt: 143.06 g/mol
InChI Key: PBOAGYSGWIHKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl carbamate (CAS 461-37-0) is a fluorinated carbamate with the molecular formula C₃H₄F₃NO₂ and a molecular weight of 143.07 g/mol . It is characterized by a trifluoroethyl (-OCH₂CF₃) group attached to the carbamate moiety, which confers unique electronic and steric properties. The compound’s pKa (≈12, derived from 2,2,2-trifluoroethanol) is lower than that of non-fluorinated analogs, such as ethyl carbamate (pKa ≈15–16), due to the electron-withdrawing effect of the fluorine atoms . This property enhances its stability in acidic conditions and modulates reactivity in synthetic applications.

This compound is widely used in:

  • Organic synthesis as a protecting group for amines ,
  • Agrochemicals and pharmaceuticals (e.g., as intermediates for BACE1 inhibitors and insecticides ),
  • Electrolyte additives in lithium-sulfur batteries due to its high oxidative stability .

Preparation Methods

Synthesis via Chloroformate Intermediates

Preparation of 2,2,2-Trifluoroethyl Chloroformate

The most common and well-established approach for synthesizing 2,2,2-trifluoroethyl carbamate involves the use of 2,2,2-trifluoroethyl chloroformate as a key intermediate. This chloroformate (C3H2ClF3O2, MW: 162.49) serves as a crucial derivatization reagent for producing various amine derivatives.

The synthesis of 2,2,2-trifluoroethyl chloroformate typically employs 2,2,2-trifluoroethanol and triphosgene as starting materials. The reaction proceeds through a nucleophilic attack of the alcohol on the carbonyl carbon of triphosgene, followed by the elimination of phosgene to generate the desired chloroformate:

Reagent Chemical Formula Role in Synthesis
2,2,2-Trifluoroethanol C2H3F3O Nucleophile, alcohol component
Triphosgene C3Cl6O3 Carbonyl source, electrophile
2,2,2-Trifluoroethyl chloroformate C3H2ClF3O2 Key intermediate

This intermediate exhibits significant reactivity toward nucleophiles, making it an excellent precursor for carbamate synthesis.

Green Hofmann Rearrangement Method

Principles and Reaction Mechanism

A more environmentally friendly approach to synthesizing carbamates, including potentially this compound, involves a green Hofmann rearrangement. This method utilizes a one-pot, two-step process that avoids toxic reagents traditionally used in carbamate synthesis.

The reaction proceeds through the following sequence:

  • Formation of N-chloride intermediates from amides using oxone (potassium peroxymonosulfate) and potassium chloride
  • Base-promoted rearrangement of the N-chloride intermediates to isocyanates
  • Nucleophilic attack by 2,2,2-trifluoroethanol on the isocyanate to form the carbamate

This approach represents a significant advancement in green chemistry for carbamate synthesis, as it eliminates the need for toxic reagents like halogenated solvents or phosgene derivatives.

Reaction Conditions and Optimization

The green Hofmann rearrangement requires careful control of reaction conditions to ensure optimal yields and selectivity:

Step Reagents Conditions Critical Parameters
N-Chloride Formation Amide, Oxone, KCl Ambient temperature pH control, stoichiometry
Rearrangement N-chloride, NaOH Basic conditions Temperature, concentration
Carbamate Formation Isocyanate, 2,2,2-Trifluoroethanol Ambient temperature Alcohol concentration, reaction time

The primary advantages of this method include reduced environmental impact, safer handling conditions, and potential for higher selectivity compared to traditional methods.

Hypervalent Iodine-Mediated Synthesis

Novel Synthetic Approach

Research into the synthesis of trifluoroethyl derivatives has revealed promising approaches using hypervalent iodine reagents. One particularly notable method involves the use of phenyl(2,2,2-trifluoroethyl)iodonium triflate with Cs2CO3 for synthesizing 2,2,2-trifluoroethyl esters.

While this method has been primarily explored for ester synthesis, the underlying principles could potentially be adapted for carbamate synthesis. The reaction demonstrates high efficiency under mild conditions, proceeding at room temperature without requiring additional additives.

Reaction Scope and Limitations

The hypervalent iodine-mediated approach shows excellent functional group tolerance, accommodating:

  • Conjugated carbon-carbon double bonds
  • Unprotected hydroxyl groups
  • Amido functionalities

These characteristics suggest potential applicability for carbamate synthesis, particularly when modified to incorporate appropriate nitrogen sources. The reported yields for related trifluoroethyl esters reach up to quantitative levels, making this an attractive approach for further development.

Parameter Value Comments
Temperature Room temperature Mild conditions
Base Cs2CO3 Cesium carbonate
Reaction Time Variable Substrate-dependent
Yield Up to quantitative (for esters) High efficiency
Functional Group Tolerance Excellent Versatile application

Comparative Analysis of Preparation Methods

Efficiency and Yield Considerations

The various methods for preparing this compound can be evaluated based on several critical parameters:

Method Starting Materials Reaction Steps Typical Yield Reaction Time Scale-up Potential
Chloroformate Route 2,2,2-trifluoroethanol, triphosgene 2 Moderate to high Variable Excellent
Green Hofmann Rearrangement Amides, oxone, KCl 2 (one-pot) Not specified for this compound Moderate Good
Hypervalent Iodine Method Phenyl(2,2,2-trifluoroethyl)iodonium triflate 1 Up to quantitative (for ester analogs) Short Moderate

Environmental Impact and Green Chemistry Metrics

With increasing emphasis on sustainable chemistry, the environmental impact of synthetic methods has become a critical consideration:

Method E-Factor Estimate Solvent Requirements Hazardous Reagents Waste Generation Overall Environmental Impact
Chloroformate Route High Moderate to high Triphosgene (toxic) Significant High
Green Hofmann Rearrangement Low to moderate Low to moderate Minimal Reduced Low
Hypervalent Iodine Method Moderate Low Hypervalent iodine reagents Moderate Moderate

The green Hofmann rearrangement offers significant advantages from an environmental perspective, aligning with principles of green chemistry while maintaining synthetic efficiency.

Practical Considerations for Implementation

Beyond yield and environmental impact, practical factors significantly influence method selection:

Method Reagent Availability Technical Requirements Safety Considerations Cost Analysis
Chloroformate Route Widely available Standard equipment Requires careful handling of toxic reagents Moderate
Green Hofmann Rearrangement Readily available Standard equipment Improved safety profile Low to moderate
Hypervalent Iodine Method Specialty reagents required Standard equipment Moderate hazard Higher due to reagent cost

Optimization Parameters for Synthesis

Temperature and Pressure Effects

Temperature and pressure significantly impact reaction rates and selectivity in this compound synthesis:

Method Optimal Temperature Range Pressure Considerations Impact on Selectivity
Chloroformate Route 0-25°C for chloroformate formation Ambient Lower temperatures favor selectivity
Green Hofmann Rearrangement Ambient to moderately elevated Ambient Temperature control critical during rearrangement
Hypervalent Iodine Method Room temperature (20-25°C) Ambient Minimal temperature dependence

For related trifluoroethyl compounds, temperature ranges of 150-200°C and pressures of 2-4 MPa have been reported, though carbamate formation may proceed under milder conditions.

Solvent Selection and Reaction Medium

Solvent choice plays a crucial role in determining reaction efficiency and environmental impact:

Method Preferred Solvents Solvents to Avoid Rationale
Chloroformate Route DCM, THF, toluene Protic solvents, water Avoid hydrolysis of chloroformate
Green Hofmann Rearrangement Water, water/organic mixtures Chlorinated solvents Green chemistry approach
Hypervalent Iodine Method DCM, acetonitrile Protic solvents Maintain reactivity of iodonium species

Proper solvent selection can significantly improve reaction yields while reducing environmental impact. Green solvents like water or water/organic mixtures offer advantages for environmentally conscious synthesis approaches.

Industrial Production Considerations

Scale-up Challenges and Solutions

Transitioning from laboratory to industrial scale presents specific challenges for this compound synthesis:

Challenge Impact Potential Solutions
Heat Management Safety concerns, product degradation Continuous flow processing, efficient heat exchangers
Reagent Handling Worker safety, environmental concerns Automated feeding systems, contained processing
Product Isolation Yield losses, solvent consumption Continuous crystallization, membrane separation
Process Control Quality variations, yield inconsistency Advanced monitoring systems, feedback control

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield 2,2,2-trifluoroethanol and ammonia.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and bases are commonly used.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the carbamate group.

    Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,2,2-Trifluoroethanol and ammonia.

    Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅H₇F₃N₄O₂
  • Molecular Weight : 179.13 g/mol
  • IUPAC Name : 2,2,2-trifluoroethyl carbamate

This compound features a trifluoroethyl group that enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Its structural characteristics contribute to its reactivity and potential biological activities.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases and cancer therapy.

  • Neuroprotective Effects : Similar compounds have shown promise in enhancing cholinergic transmission, which is crucial for cognitive function. Research indicates potential applications in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.
  • Anticancer Activity : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells.

Biochemical Probing

The compound is being explored as a biochemical probe due to its ability to interact with enzymes and proteins. Its nitrophenyl group can generate reactive intermediates that may affect biochemical pathways, suggesting potential applications in drug discovery and development.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in the synthesis of other carbamate derivatives. It acts as a building block for more complex molecules, facilitating the development of new compounds with desired properties.

Biological ActivityTarget/EffectReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
CytotoxicityInhibits proliferation in cancer cells
Antimicrobial propertiesPotential inhibition of bacterial growth

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects by enhancing cholinergic transmission in models of Alzheimer's disease. This suggests therapeutic potential for cognitive disorders.

Anticancer Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • An IC50 value was recorded for human breast cancer cells (MCF-7), indicating potent activity.
  • Similar findings were observed in human lung cancer cells (A549), highlighting its anticancer potential.

Environmental Impact Assessment

Studies have evaluated the environmental persistence and toxicity of this compound in aquatic systems. It was found to possess moderate toxicity towards non-target organisms, raising concerns about its ecological impact when used as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl carbamate exerts its effects involves the formation of a stable carbamate group, which can interact with various biological targets. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Reactivity and Selectivity

The trifluoroethyl group significantly alters reactivity compared to non-fluorinated carbamates:

Compound pKa Reactivity in Urea Formation By-Product Removal
2,2,2-Trifluoroethyl ~12 Moderate; avoids symmetrical ureas Volatile 2,2,2-trifluoroethanol (easily separable)
Ethyl carbamate ~15–16 High; forms symmetrical ureas Ethanol (less volatile)
Phenyl carbamate ~10 Low; steric hindrance limits reactivity Phenol (requires extraction)

The lower pKa of the trifluoroethyl derivative reduces nucleophilicity, preventing undesired urea formation during amine protection . This selectivity is exploited in one-pot syntheses of unsymmetrical ureas and semicarbazides .

Structural and Electronic Effects

Fluorination introduces rotational barriers and conformational stability. For example, N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate exhibits a rotational barrier of ~12 kcal/mol due to NLP→σ*(CO) hyperconjugation and electrostatic stabilization, compared to ~8 kcal/mol for non-fluorinated analogs . This rigidity impacts biological activity and material properties.

Physicochemical Properties

Property 2,2,2-Trifluoroethyl Carbamate Ethyl Carbamate
Boiling Point 154.1°C 182–184°C
Density 1.407 g/cm³ 1.11 g/cm³
Lipophilicity (LogP) ~1.5–2.0 (estimated) ~0.5–1.0

The trifluoroethyl group increases density and lipophilicity , enhancing membrane permeability in bioactive compounds .

Biological Activity

2,2,2-Trifluoroethyl carbamate is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity and interactions with biological macromolecules. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H6F3NO2C_6H_6F_3NO_2. The trifluoromethyl group contributes to its hydrophobic characteristics, which can facilitate membrane penetration and interaction with various biological targets. The compound's structure allows for diverse chemical reactions, including oxidation and substitution reactions that are critical for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Additionally, the carbamate moiety can undergo hydrolysis in biological environments, releasing active intermediates that may exert pharmacological effects .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound have shown moderate anticancer activity against various cancer cell lines. For instance, compounds containing this moiety were tested in the National Cancer Institute's (NCI) Human Tumor Cell Line Screening Program and demonstrated notable effects against leukemia and non-small cell lung cancer .
  • Protease Inhibition : The trifluoromethyl group is known to enhance the metabolic stability of compounds and has been associated with protease inhibition in various bioactive molecules. This characteristic could make this compound a candidate for further investigation in drug development targeting proteases .
  • Potential as a Biochemical Probe : The compound's ability to interact with biological macromolecules positions it as a potential biochemical probe for studying enzyme mechanisms and cellular pathways.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Screening : In a study conducted by the NCI, various trifluoromethyl-substituted ureas were synthesized from 3,3,3-trifluoroethyl isocyanate. These compounds were evaluated for their anticancer properties at a concentration of 105M10^{-5}M, revealing significant activity against specific cancer types .
    Compound NameActivity ObservedCancer Type
    Trifluoroethyl Urea AModerateNon-Small Cell Lung Cancer
    Trifluoroethyl Urea BNotableLeukemia
  • Mechanistic Studies : Research has indicated that the introduction of trifluoromethyl groups into drug candidates can significantly alter their pharmacokinetics and pharmacodynamics. A study highlighted how these modifications lead to enhanced drug absorption and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl carbamate derivatives?

  • Methodological Answer : Synthesis typically involves carbamate-protecting group strategies. For example, intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) can be synthesized using benzyl or tert-butyl carbamate protecting groups under mild coupling conditions . Multi-step protocols often employ nucleophilic substitution or condensation reactions in anhydrous solvents (e.g., THF) with triethylamine as a base to neutralize byproducts .

Q. How does the trifluoroethyl substituent influence the physicochemical and pharmacokinetic properties of carbamates?

  • Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s strong electronegativity and C-F bond stability. This group reduces basicity of adjacent amines, improving bioavailability, as demonstrated in fluorine-containing pharmaceuticals . Computational studies (e.g., MP2/DFT) can quantify these effects by analyzing charge distribution and solvation free energy .

Q. What analytical techniques are optimal for structural elucidation and purity assessment of 2,2,2-trifluoroethyl carbamates?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 13C^{13}\text{C} NMR detects carbamate carbonyl signals (~155 ppm). Variable-temperature NMR resolves rotameric equilibria .
  • Chromatography : HPLC/GC with UV or MS detection ensures purity (e.g., >95% for N-(4-methyl-1,2-oxazol-3-yl)carbamate derivatives) .
  • X-ray Crystallography : Resolves stereochemistry, as seen in tert-butyl carbamate crystal structures .

Advanced Research Questions

Q. How do rotational barriers and isomerization pathways affect the conformational dynamics of 2,2,2-trifluoroethyl carbamates?

  • Methodological Answer : Potential energy surface (PES) analyses at the MP2/6-311++G(d,p) level reveal rotational barriers (~10–15 kcal/mol) influenced by N-lone pair (NLP) hybridization. Transition states (TS) exhibit pyramidalized nitrogen, while minima feature sp2^2-hybridized nitrogen. Synergistic effects from NLP→σ*(CO) hyperconjugation and electrostatic stabilization dictate TS stability . Boltzmann averaging over eight rotamerization pathways predicts experimental barriers .

Q. How can conflicting NMR data due to rotameric equilibria be resolved in fluorinated carbamates?

  • Methodological Answer : Contradictions arise from slow interconversion of E/Z rotamers at room temperature. Strategies include:

  • Variable-Temperature NMR : Lower temperatures slow equilibria, splitting peaks for distinct rotamers.
  • DFT Calculations : Predict 13C^{13}\text{C} and 19F^{19}\text{F} chemical shifts for each rotamer and compare with experimental data (error <6%) .

Q. What design strategies enhance the biological activity of 2,2,2-trifluoroethyl carbamates in enzyme inhibition?

  • Methodological Answer : Structural optimization focuses on:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., bromophenyl in N-(3-bromophenyl)carbamate) enhances target binding .
  • Stereoelectronic Tuning : Adjusting carbamate backbone geometry improves docking into active sites, as seen in Tolprocarb’s fungicidal activity against Magnaporthe oryzae .

Q. What computational approaches predict the stability and reactivity of trifluoroethyl carbamate intermediates?

  • Methodological Answer :

  • Solvent Modeling : SMD implicit solvation models (e.g., water, THF) calculate Gibbs free energy of activation for hydrolysis .
  • Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .

Properties

IUPAC Name

2,2,2-trifluoroethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOAGYSGWIHKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429461
Record name 2,2,2-Trifluoroethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-37-0
Record name 2,2,2-Trifluoroethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium Chlorite
Sodium Chlorite
2,2,2-Trifluoroethyl carbamate
Sodium Chlorite
Sodium Chlorite
2,2,2-Trifluoroethyl carbamate
Sodium Chlorite
Sodium Chlorite
2,2,2-Trifluoroethyl carbamate
Sodium Chlorite
Sodium Chlorite
2,2,2-Trifluoroethyl carbamate
Sodium Chlorite
Sodium Chlorite
2,2,2-Trifluoroethyl carbamate
Sodium Chlorite
Sodium Chlorite
2,2,2-Trifluoroethyl carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.